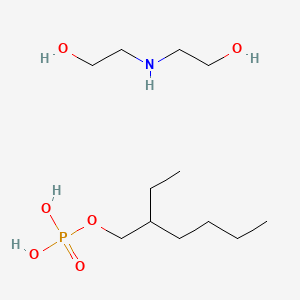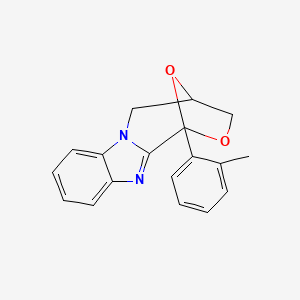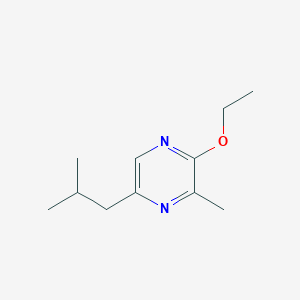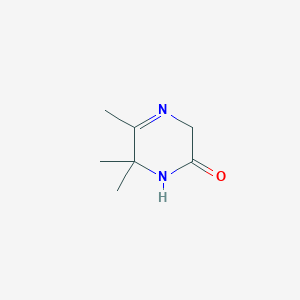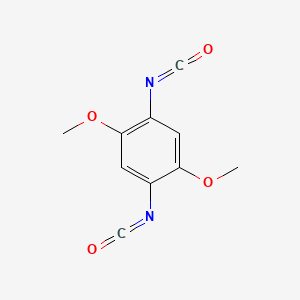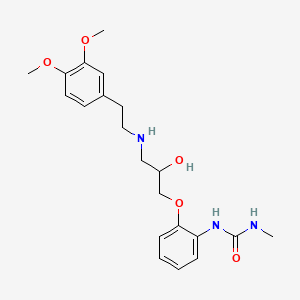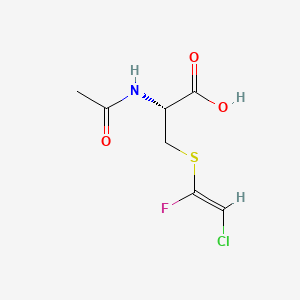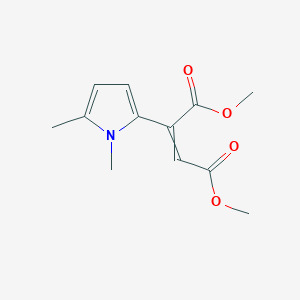
2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C20H24 It is a derivative of indene, characterized by the presence of a benzylidene group and four methyl groups attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the condensation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like halogens (e.g., Br, Cl) and nucleophiles (e.g., NH, OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl derivatives.
Scientific Research Applications
2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,1,3-Trimethyl-3-phenylindane: Contains a phenyl group instead of a benzylidene group, affecting its reactivity and applications.
Uniqueness
2-Benzylidene-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of both the benzylidene and tetramethyl groups, which confer specific chemical and physical properties. This combination makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
75501-29-0 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-benzylidene-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C20H22/c1-19(2)16-12-8-9-13-17(16)20(3,4)18(19)14-15-10-6-5-7-11-15/h5-14H,1-4H3 |
InChI Key |
BBMGGEGEPGNFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1=CC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



